molecular formula C13H13NO2 B1447548 3-Amino-2-(naphthalen-1-yl)propanoic acid CAS No. 100393-37-1

3-Amino-2-(naphthalen-1-yl)propanoic acid

Cat. No. B1447548
CAS RN: 100393-37-1
M. Wt: 215.25 g/mol
InChI Key: ZWJNCOMXRFGWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-(naphthalen-1-yl)propanoic acid is an alanine derivative . It’s a type of amino acid derivative that has been commercially used as ergogenic supplements .


Molecular Structure Analysis

The molecular formula of this compound is C13H13NO2 . The InChI code is 1S/C13H13NO2/c14-12(8-13(15)16)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 215.25 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Fluorescent Derivatisation in Biological Assays

3-(Naphthalen-1-ylamino)propanoic acid has been utilized as a fluorescent derivatizing reagent for amino acids. Its derivatives exhibit strong fluorescence, making it useful in biological assays. Specifically, it enables the creation of blue benzo[a]phenoxazinium conjugates with strong fluorescence in ethanol and water at physiological pH, which is advantageous for biological applications (Frade et al., 2007).

Photophysical Studies in Biological Systems

The compound has been involved in photophysical studies of biological probes, such as acrylodan, ANS, and prodan, in various solvents. These studies are significant for understanding the properties governing their maximum emission, which is crucial for peptide and protein studies (Moreno Cerezo et al., 2001).

Acid-Base Behaviour in Non-Aqueous Media

Investigations into the acid-base behavior of related compounds, such as substituted 2-amino-3-cyanofurans and their Schiff bases with 2-hydroxy-1-naphthaldehyde, offer insights into the electron-withdrawing effects of the cyano group. This research helps understand the acidity of different rings in non-aqueous media (Gündüz et al., 1986).

Manufacture of Tachykinin Receptor Antagonists

3-Cyano-1-naphthalenecarboxylic acid, a related compound, is an intermediate in the manufacture of tachykinin receptor antagonists. The development of new synthesis routes for this cyano acid is crucial for large-scale production (Ashworth et al., 2003).

Genetically Encoded Fluorescent Amino Acid

Dansylalanine, an environmentally sensitive fluorophore closely related to 3-Amino-2-(naphthalen-1-yl)propanoic acid, has been genetically encoded for selective incorporation into proteins. This aids in studying protein structure, dynamics, and interactions (Summerer et al., 2006).

Synthesis of Blue-Light-Emitting Materials

Research into the synthesis of naphthylamine-derived aromatic dicarboxylic acids, which are closely related to the compound , has led to the development of materials with applications in blue-light-emitting domains (Liou et al., 2006).

Colorimetric Sensing of Fluoride Anions

N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives, related to the compound, have been synthesized for colorimetric sensing of fluoride anions, showcasing a drastic color transition useful for naked-eye detection in solutions (Younes et al., 2020).

Wastewater Treatment in Chemical Industries

1-Amino-8-naphthol-3,6-disulfonic acid (H-acid), a structurally related compound, is used in the synthesis of dyes and its wastewater treatment has been studied for environmental management (Zhu et al., 1996).

Safety and Hazards

The safety information available indicates that 3-Amino-2-(naphthalen-1-yl)propanoic acid has a GHS07 signal word of “Warning” with hazard statements H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 .

Mechanism of Action

Target of Action

It is known to be an alanine derivative . Alanine is a non-essential amino acid that plays a key role in the glucose-alanine cycle between tissues and the liver. In amino acid metabolism, alanine is transaminated to pyruvate, which is a key intermediate in the metabolic pathway .

Mode of Action

As an alanine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

The biochemical pathways affected by 3-Amino-2-(naphthalen-1-yl)propanoic acid are likely related to those of alanine. Alanine plays a crucial role in the glucose-alanine cycle, which allows muscles and other tissues to derive energy from amino acids, particularly during physical activity. This cycle also helps maintain the body’s glucose balance .

Pharmacokinetics

It is metabolized in the liver and excreted in the urine .

Result of Action

It may also influence the secretion of anabolic hormones and mental performance during stress-related tasks .

Action Environment

Factors such as temperature, ph, and the presence of other substances could potentially affect its stability and activity .

Biochemical Analysis

Biochemical Properties

3-Amino-2-(naphthalen-1-yl)propanoic acid plays a significant role in biochemical reactions, particularly in the context of amino acid derivatives. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with anabolic hormones, enhancing their secretion and thereby promoting muscle growth and repair . Additionally, this compound can act as a fuel source during exercise, providing energy and preventing muscle damage .

Cellular Effects

The effects of this compound on cellular processes are diverse and multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to changes in gene expression that promote cell growth and differentiation . Furthermore, this compound has been found to enhance cellular metabolism, increasing the production of ATP and other energy-rich molecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to changes in gene expression and enzyme activity . Additionally, this compound can inhibit or activate certain enzymes, thereby modulating metabolic pathways and influencing cellular function . The binding interactions of this compound with biomolecules are crucial for its biological activity and therapeutic potential .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in research. This compound has been found to be relatively stable under standard storage conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the experimental conditions and the duration of exposure . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, this compound has been shown to enhance muscle growth and improve physical performance . At higher doses, it can lead to toxic or adverse effects, including liver damage and oxidative stress . The threshold effects of this compound are critical for determining its safe and effective use in research and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter the levels of key metabolites, thereby affecting overall cellular metabolism . For instance, this compound has been shown to modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the production and utilization of amino acids . The metabolic pathways of this compound are essential for understanding its biological effects and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its biological activity . For example, this compound can be transported across cell membranes by amino acid transporters, facilitating its uptake and distribution within cells . The transport and distribution mechanisms of this compound are crucial for its therapeutic potential and efficacy .

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function . For instance, this compound can be localized to the mitochondria, where it plays a role in energy metabolism and ATP production . The subcellular localization of this compound is essential for understanding its biological effects and potential therapeutic applications .

properties

IUPAC Name

3-amino-2-naphthalen-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c14-8-12(13(15)16)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJNCOMXRFGWCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-(naphthalen-1-yl)propanoic acid
Reactant of Route 2
3-Amino-2-(naphthalen-1-yl)propanoic acid
Reactant of Route 3
3-Amino-2-(naphthalen-1-yl)propanoic acid
Reactant of Route 4
3-Amino-2-(naphthalen-1-yl)propanoic acid
Reactant of Route 5
3-Amino-2-(naphthalen-1-yl)propanoic acid
Reactant of Route 6
3-Amino-2-(naphthalen-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.